5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
The compound 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a (4-chlorophenyl)sulfonylmethyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (chlorophenyl sulfonyl) groups, which may synergistically influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKATZBOMLPLINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as cyclization agents.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base such as potassium carbonate (K2CO3).
Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced by reacting the intermediate compound with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction using 3,4-dimethoxyphenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonylmethyl Group
The sulfonyl group (-SO₂-) adjacent to the methyl moiety activates this position for nucleophilic substitution. Key reactions include:
Alkylation/Iodination
Reaction with methyl iodide under alkaline conditions replaces the sulfonyl oxygen with a methylthio group:
text5-(((4-Chlorophenyl)sulfonyl)methyl)-... → 5-(((4-Chlorophenyl)methylthio)methyl)-...
Conditions : Ethanolic KOH, reflux (7 h).
Yield : 77% .
Hydrolysis
Under acidic or basic conditions, the sulfonylmethyl group undergoes hydrolysis to form sulfonic acid derivatives.
Ring-Opening Reactions
The oxadiazole ring opens under strong nucleophilic or reductive conditions:
Hydrazinolysis
Reaction with hydrazine hydrate breaks the oxadiazole ring, yielding pyrazole-carboxylic acid hydrazides:
textOxadiazole + NH₂NH₂ → Pyrazole-3-carboxylic acid hydrazide
Conditions : Ethanol, reflux (5 h).
Yield : 73% .
Reduction
Catalytic hydrogenation (H₂/Pd) reduces the N–O bond, forming dihydro-oxadiazole intermediates.
Electrophilic Substitution
The oxadiazole ring participates in cycloaddition reactions. For example, microwave-assisted [3+2] cycloaddition with nitriles forms fused heterocycles .
Demethylation
The methoxy groups undergo demethylation under acidic conditions (e.g., HBr/AcOH) to form catechol derivatives, enhancing hydrogen-bonding capacity .
Electrophilic Aromatic Substitution
The dimethoxyphenyl ring directs electrophiles to the para position relative to methoxy groups:
Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups at the C5 position.
Halogenation
Bromination (Br₂/Fe) occurs selectively at the activated aromatic positions.
Sulfonamide-Inspired Reactions
The sulfonyl group enables sulfonamide-like reactivity:
Condensation with Amines
Reaction with primary amines forms sulfonamides:
textR-NH₂ + SO₂Cl → R-NH-SO₂-...
Conditions : DMF, room temperature.
Mannich Reaction
The sulfonylmethyl group participates in Mannich reactions with formaldehyde and morpholine, yielding morpholine-substituted derivatives .
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., benzaldehyde) forms imine-linked derivatives:
textR-CHO + NH₂-... → R-CH=N-...
Conditions : Ethanol, reflux (4 h).
Yield : 68–82% .
Mechanistic Insights
-
Sulfonyl Group : Enhances electrophilicity at adjacent methyl carbon, facilitating nucleophilic attacks.
-
Oxadiazole Ring : Stability under mild conditions but susceptible to ring-opening under strong nucleophiles or reductants .
-
Dimethoxyphenyl Group : Electron-donating effects direct electrophiles to specific positions, while methoxy groups can be selectively modified .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial properties. A study synthesized a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives and assessed their antibacterial and antioxidant activities. The findings suggested that certain compounds demonstrated effectiveness comparable to standard antibiotics, indicating potential for development as new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies using glioblastoma cell lines showed that specific oxadiazole derivatives induced significant apoptosis in cancer cells. These compounds were also tested in vivo using Drosophila melanogaster models, revealing promising anti-diabetic and anticancer effects . The structural modifications at the oxadiazole core are crucial for enhancing biological activity.
Anti-inflammatory Effects
Oxadiazole derivatives have been reported to possess anti-inflammatory properties. The presence of substituents like the 4-chlorophenyl group enhances the overall pharmacological profile of these compounds, making them candidates for further investigation in treating inflammatory diseases .
Agrochemical Potential
The unique structure of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole suggests potential use as an agrochemical. Compounds with oxadiazole moieties have been explored for their insecticidal and fungicidal activities. Their ability to disrupt biological processes in pests positions them as valuable alternatives to conventional pesticides .
Photonic Materials
Oxadiazoles are known for their thermal stability and photonic properties. Research has indicated that they can be used in the development of UV-absorbing materials and fluorescent compounds. The incorporation of the oxadiazole ring into polymer matrices can enhance their optical properties, making them suitable for applications in light-emitting devices and sensors .
Table 1: Biological Activities of Oxadiazole Derivatives
| Compound | Activity Type | Model Used | Result |
|---|---|---|---|
| 5b | Anticancer | LN229 Glioblastoma Cells | Induced significant apoptosis |
| 5d | Anti-diabetic | Drosophila melanogaster | Reduced glucose levels |
| 3c | Antimicrobial | Various bacterial strains | Comparable to standard drugs |
Table 2: Structural Modifications and Their Effects
| Modification Location | Effect on Activity |
|---|---|
| Position 2 | Increased antimicrobial activity |
| Position 5 | Enhanced anticancer efficacy |
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Anti-Inflammatory Activity
The 3,4-dimethoxyphenyl and 4-chlorophenyl substituents are critical for anti-inflammatory activity in oxadiazoles. For example:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (4i) exhibited 61.9% inhibition of carrageenan-induced paw edema at 20 mg/kg, comparable to indomethacin (64.3%) .
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (4c) showed 59.5% activity under the same conditions .
While these analogs belong to the 1,3,4-oxadiazole class, the target compound’s 1,2,4-oxadiazole scaffold may alter binding affinity due to differences in dipole moments and steric effects. The sulfonylmethyl group in the target compound could enhance metabolic stability compared to ketone-containing analogs like 4c and 4i.
Table 1: Anti-Inflammatory Activity of Selected Oxadiazoles
Analgesic Activity
Compounds with 3,4-dimethoxyphenyl or 4-chlorophenyl substituents also demonstrate analgesic properties:
- 4i and 4c showed 70.6% and 66.2% analgesia, respectively, surpassing acetylsalicylic acid (63.2%) at 25 mg/kg .
- The sulfonyl group in the target compound may improve blood-brain barrier penetration compared to chloromethyl or ketone derivatives like 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6c) (), though this requires validation.
Ulcerogenic Potential
Oxadiazoles generally exhibit lower gastrointestinal toxicity than classical NSAIDs:
- 4i and 4c had ulcerogenic indices of 0.83 and 0.75 , respectively, versus 2.67 for indomethacin .
- The target compound’s sulfonyl group may further reduce ulcerogenicity by minimizing acidic proton donation, a common cause of gastric irritation in NSAIDs.
Antibacterial Activity
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4f) inhibited Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) .
Structural Analogs with Varied Substituents
Chloromethyl Derivatives
- 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (6d) : This analog lacks the sulfonyl group but shares the 3,4-dimethoxyphenyl moiety. Its chloromethyl group may confer alkylating activity, increasing reactivity but also toxicity .
- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6c) : Exhibits similar electronic properties but replaces the 3,4-dimethoxyphenyl group with a simpler 4-chlorophenyl substituent .
Phenoxy and Thioether Derivatives
- 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole : A triazole analog with a thioether linkage, highlighting the importance of sulfur-containing substituents in modulating activity .
Biological Activity
The compound 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS Number: 1105233-29-1) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.8 g/mol. The presence of the oxadiazole ring contributes significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₅S |
| Molecular Weight | 394.8 g/mol |
| CAS Number | 1105233-29-1 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles showed broad-spectrum antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . Specifically, structural modifications in the oxadiazole ring can enhance activity against Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation demonstrated that a series of oxadiazole derivatives exhibited potent antibacterial effects. Among them, the compound with a similar structure to our target compound showed notable inhibition against S. aureus and Bordetella bronchiseptica, indicating potential therapeutic applications .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, a study on similar oxadiazole derivatives revealed that they inhibited cell proliferation in human cancer cell lines at micromolar concentrations .
Table: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| Target Compound | A549 | 12 |
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds with the oxadiazole framework have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biochemical pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by specific functional groups attached to the oxadiazole ring. The presence of electronegative atoms such as chlorine enhances its potency against cancer cells and bacteria .
Key Findings:
- The chlorophenyl group appears crucial for enhancing antibacterial activity.
- Substituents on the dimethoxyphenyl group can modulate cytotoxic effects.
Q & A
Q. What are the established synthetic routes for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Sulfonylation : Reaction of 4-chlorobenzenesulfonyl chloride with a methylene precursor to form the sulfonylmethyl intermediate.
Oxadiazole Formation : Cyclocondensation of the intermediate with 3,4-dimethoxyphenyl-substituted amidoximes under reflux in anhydrous solvents (e.g., THF or DCM) .
Key characterization techniques:
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., δ 7.96 ppm for aromatic protons in 1H NMR) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed [M+H]+ at m/z 229 for analogous oxadiazole derivatives) .
Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H and 13C NMR : Identify substituent environments (e.g., methoxy groups at δ ~3.8 ppm, sulfonyl protons at δ 4.7–4.8 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., triazole derivatives in Acta Crystallographica reports) .
- High-Resolution Mass Spectrometry (HRMS) : Verify exact mass (e.g., deviations < 2 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonyl intermediates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis .
Example optimization: A 78% yield was achieved for a related oxadiazole derivative using controlled reflux in THF .
Q. How should researchers address contradictory data in the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Cross-Validation : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Mechanistic Probes : Use isotopic labeling (e.g., D2O) or trapping agents to identify intermediates .
- Computational Modeling : DFT calculations predict preferred reaction pathways (e.g., nucleophilic attack at sulfonyl vs. oxadiazole sites) .
Note: Contradictions may arise from solvent polarity or competing substitution mechanisms .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated aryl groups) and compare bioactivity .
- Docking Studies : Use software (e.g., AutoDock Vina) to simulate binding to targets like MAP kinase, as demonstrated for triazolo-isoquinoline hybrids .
- In Vitro Assays : Test cytotoxicity (e.g., against triple-negative breast cancer cells) and correlate with electronic/steric parameters .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (e.g., cell line, incubation time) .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., IC50 variability due to impurity levels) .
- Orthogonal Techniques : Validate results using complementary methods (e.g., flow cytometry vs. MTT assays) .
Experimental Design Considerations
Q. What precautions are necessary when handling sulfonyl and oxadiazole functionalities in this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the sulfonyl group .
- Toxicity Mitigation : Use fume hoods for reactions involving chlorinated intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
